molecular formula C28H18F34I2O4 B1607506 Bis[2-iodo-3-(perfluorooctyl)propyl]adipate CAS No. 238742-84-2

Bis[2-iodo-3-(perfluorooctyl)propyl]adipate

Cat. No.: B1607506
CAS No.: 238742-84-2
M. Wt: 1318.2 g/mol
InChI Key: XLQJVLIZYYUBIL-UHFFFAOYSA-N
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Description

Bis[2-iodo-3-(perfluorooctyl)propyl]adipate is an organic compound with the molecular formula C28H18F34I2O4 and a molecular weight of 1318.19 g/mol . This compound is characterized by the presence of iodine and perfluorooctyl groups, which impart unique chemical properties.

Preparation Methods

The synthesis of Bis[2-iodo-3-(perfluorooctyl)propyl]adipate typically involves the reaction of adipic acid with 2-iodo-3-(perfluorooctyl)propanol under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.

Chemical Reactions Analysis

Bis[2-iodo-3-(perfluorooctyl)propyl]adipate undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Bis[2-iodo-3-(perfluorooctyl)propyl]adipate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Bis[2-iodo-3-(perfluorooctyl)propyl]adipate involves its interaction with specific molecular targets and pathways. The presence of iodine and perfluorooctyl groups allows the compound to interact with various biological molecules, potentially leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Bis[2-iodo-3-(perfluorooctyl)propyl]adipate can be compared with other similar compounds, such as:

  • Bis[2-iodo-3-(perfluorooctyl)propyl]sebacate
  • Bis[2-iodo-3-(perfluorooctyl)propyl]phthalate

These compounds share similar structural features but differ in the nature of the central linking group (adipate, sebacate, phthalate). The unique properties of this compound arise from the specific combination of iodine and perfluorooctyl groups with the adipate linker .

Properties

IUPAC Name

bis(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-iodoundecyl) hexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18F34I2O4/c29-13(30,15(33,34)17(37,38)19(41,42)21(45,46)23(49,50)25(53,54)27(57,58)59)5-9(63)7-67-11(65)3-1-2-4-12(66)68-8-10(64)6-14(31,32)16(35,36)18(39,40)20(43,44)22(47,48)24(51,52)26(55,56)28(60,61)62/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQJVLIZYYUBIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)OCC(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I)CC(=O)OCC(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18F34I2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371095
Record name Bis[2-iodo-3-(perfluorooctyl)propyl] adipate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1318.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

238742-84-2
Record name 1,6-Bis(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-iodoundecyl) hexanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=238742-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis[2-iodo-3-(perfluorooctyl)propyl] adipate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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